molecular formula C13H15NO4 B13549875 1-Cbz-amino-2-methylcyclopropanecarboxylic acid

1-Cbz-amino-2-methylcyclopropanecarboxylic acid

Katalognummer: B13549875
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: TWMCPQABOCXLDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopropane ring structure

Vorbereitungsmethoden

The synthesis of 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Analyse Chemischer Reaktionen

1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting specific enzymes and receptors.

    Material Science: Its unique structure makes it a valuable component in the development of new materials with specific properties, such as polymers and resins.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact selectively with its target. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-{[(Benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-{[(Benzyloxy)carbonyl]amino}-cyclopropane-1-carboxylic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

    1-{[(Benzyloxy)carbonyl]amino}-2-ethylcyclopropane-1-carboxylic acid: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and reactivity.

The uniqueness of 1-{[(benzyloxy)carbonyl]amino}-2-methylcyclopropane-1-carboxylic acid lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H15NO4

Molekulargewicht

249.26 g/mol

IUPAC-Name

2-methyl-1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H15NO4/c1-9-7-13(9,11(15)16)14-12(17)18-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,17)(H,15,16)

InChI-Schlüssel

TWMCPQABOCXLDI-UHFFFAOYSA-N

Kanonische SMILES

CC1CC1(C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.